5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole
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Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole is an organic compound with the molecular formula C8H6Cl2N4O and a molecular weight of 245.07 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group attached to a tetraazole ring. It has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole typically involves the reaction of 2,4-dichlorophenol with sodium azide in the presence of a suitable solvent . The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2,4-Dichlorophenol+Sodium Azide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole include:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.
3,5-Dibromo-4-hydroxybenzonitrile: A herbicide with comparable chemical properties.
Uniqueness
What sets this compound apart is its tetraazole ring, which imparts unique chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C8H6Cl2N4O |
---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-2H-tetrazole |
InChI |
InChI=1S/C8H6Cl2N4O/c9-5-1-2-7(6(10)3-5)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) |
InChI Key |
IRKMHAJUKBQCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNN=N2 |
Origin of Product |
United States |
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